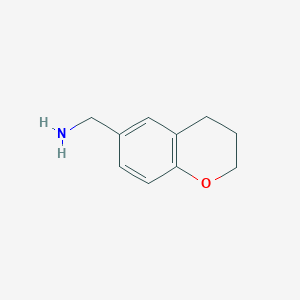

Chroman-6-ylmethylamine

Vue d'ensemble

Description

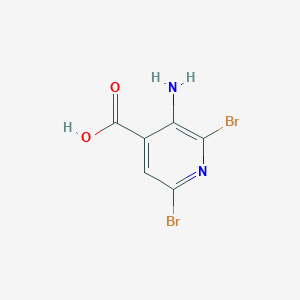

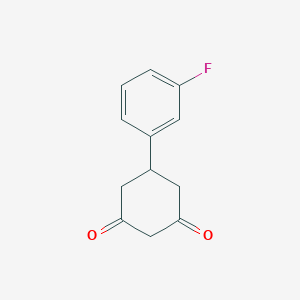

Chroman-6-ylmethylamine is a structural motif found in various chemical compounds with potential biological activities. It is a part of the chroman family, which is a class of compounds characterized by the presence of a benzopyran nucleus. This structure is significant in medicinal chemistry due to its presence in a variety of pharmacologically active molecules.

Synthesis Analysis

The synthesis of chroman derivatives has been explored in several studies. For instance, the metabolites of 6-ethyl-3-(1H-tetrazol-5-yl)chromone, an antiallergic agent, and their analogues were synthesized to confirm their proposed structures and to evaluate their activity in biological assays . The synthesis involved the use of 13C NMR, mass spectrometry, and TLC to distinguish between isomeric compounds, highlighting the importance of these techniques in the synthesis and analysis of chroman derivatives.

Molecular Structure Analysis

The molecular structure of chroman derivatives can be complex and is often elucidated using advanced analytical techniques. For example, the molecular structures of ammonificins A and B, which are hydroxyethylamine chroman derivatives, were determined using NMR, mass spectrometry, and CD analyses . These methods are crucial for accurately determining the structure of chroman derivatives and their analogues.

Chemical Reactions Analysis

Chroman derivatives can undergo various chemical reactions, which are essential for their functionalization and the development of new pharmacologically active compounds. The study of these reactions is vital for understanding the chemical behavior of chroman-6-ylmethylamine derivatives and for the design of compounds with desired biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of chroman derivatives are influenced by their molecular structure. For instance, dendritic two-photon absorbing chromophores containing a triphenylamine moiety exhibited large two-photon absorption cross sections, indicating their potential for applications in photonics . The crystal and molecular structure of a related compound, N-(6-chlorophthalan-1-ylidene)-1-(methylazo)cyclohexylamine, was determined by X-ray diffraction, revealing details about bond lengths and angles that contribute to the understanding of the physical properties of these compounds .

Applications De Recherche Scientifique

1. Diastereoselective Synthesis of Chroman Bearing Spirobenzofuranone

- Summary of Application: Chroman-6-ylmethylamine is used in the diastereoselective synthesis of chroman bearing spirobenzofuranone scaffolds via oxa-Michael/1,6-conjugated addition of para-quinone methides with benzofuranone-type olefins .

- Methods of Application: The reaction provided an efficient method for constructing desired spirocyclic compounds combining both well-known heterocyclic pharmacophores chroman and benzofuran-2-one .

- Results or Outcomes: This method afforded an easy access to enriched functionalized chroman-spirobenzofuran-2-one scaffolds with good to excellent yields (up to 90%) and diastereoselectivities (up to >19: 1 dr) .

2. Research Progresses and Applications of Fluorescent Protein Antibodies

- Summary of Application: While not directly mentioned, Chroman-6-ylmethylamine could potentially be used in the development of fluorescent protein antibodies, particularly nanobodies .

- Methods of Application: The review provides an overview of various fluorescent proteins, the research progress of their antibodies, particularly nanobodies, and advanced applications of nanobodies targeting fluorescent proteins .

- Results or Outcomes: This review will be helpful for further research on nanobodies targeting fluorescent proteins, making fluorescent proteins more valuable in biological research .

3. Nanomaterial Synthesis

- Summary of Application: While not directly mentioned, Chroman-6-ylmethylamine could potentially be used in the synthesis of nanomaterials .

- Methods of Application: The review discusses various nanomaterial synthesis methods, including top-down and bottom-up approaches .

- Results or Outcomes: Nanomaterials can be produced with outstanding magnetic, electrical, optical, mechanical, and catalytic properties that are substantially different from their bulk counterparts .

4. Raman Spectroscopy

- Summary of Application: Chroman-6-ylmethylamine could potentially be used in Raman spectroscopy, a technique used for the characterization of materials in numerous fields of research .

- Methods of Application: The review provides an overview of the fundamentals of Raman spectroscopy, including the classical and quantum theory, and instrumentation .

- Results or Outcomes: This technique has applications in many fields such as material science, mineralogy, surface analysis, biotechnology, food and beverages, environmental monitoring, forensic science, diagnostics, medical and clinical chemistry, pharmaceutical, etc .

5. Nanomaterial Synthesis

- Summary of Application: While not directly mentioned, Chroman-6-ylmethylamine could potentially be used in the synthesis of nanomaterials .

- Methods of Application: The review discusses various nanomaterial synthesis methods, including top-down and bottom-up approaches .

- Results or Outcomes: Nanomaterials can be produced with outstanding magnetic, electrical, optical, mechanical, and catalytic properties that are substantially different from their bulk counterparts .

6. Raman Spectroscopy

- Summary of Application: Chroman-6-ylmethylamine could potentially be used in Raman spectroscopy, a technique used for the characterization of materials in numerous fields of research .

- Methods of Application: The review provides an overview of the fundamentals of Raman spectroscopy, including the classical and quantum theory, and instrumentation .

- Results or Outcomes: This technique has applications in many fields such as material science, mineralogy, surface analysis, biotechnology, food and beverages, environmental monitoring, forensic science, diagnostics, medical and clinical chemistry, pharmaceutical, etc .

Safety And Hazards

Chroman-6-ylmethylamine is considered hazardous. It can cause severe skin burns and eye damage. It may also cause respiratory irritation . Safety measures include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .

Propriétés

IUPAC Name |

3,4-dihydro-2H-chromen-6-ylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO/c11-7-8-3-4-10-9(6-8)2-1-5-12-10/h3-4,6H,1-2,5,7,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVHMTTRMDOTDKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=CC(=C2)CN)OC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80594452 | |

| Record name | 1-(3,4-Dihydro-2H-1-benzopyran-6-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80594452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Chroman-6-ylmethylamine | |

CAS RN |

55746-21-9 | |

| Record name | 3,4-Dihydro-2H-1-benzopyran-6-methanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55746-21-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(3,4-Dihydro-2H-1-benzopyran-6-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80594452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3,4-dihydro-2H-1-benzopyran-6-yl)methanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 5-thiophen-2-yl-[1,2,4]oxadiazole-3-carboxylate](/img/structure/B1321590.png)

![N-Hexyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B1321592.png)